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Compound of Interest

Compound Name: 4-Ethoxyphenoxyacetic acid

Cat. No.: B1605412

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenoxyacetic acid, registered under CAS number 5327-91-3, is a member of the
phenoxyacetic acid class of organic compounds. This guide provides a comprehensive
overview of its physical and chemical properties, synthesis, spectral analysis, and known
biological activities, offering valuable insights for its application in research and drug
development. While direct extensive research on this specific molecule is not widely published,
its structural similarity to other well-studied phenoxyacetic acid derivatives allows for informed
postulations regarding its potential pharmacological relevance.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Ethoxyphenoxyacetic acid are summarized
below. These parameters are critical for its handling, formulation, and application in
experimental settings.
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Property Value Source(s)

Molecular Formula C10H1204 [1]

Molecular Weight 196.2 g/mol [1]
White to off-white crystalline

Appearance ]
solid

Melting Point 143-144 °C [2]

N ] 339.4 °C at 760 mmHg

Boiling Point ) [3]
(Predicted)
Information not widely

N available, likely soluble in

Solubility ] )
organic solvents like methanol,
ethanol, and DMSO.
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Synthesis of 4-Ethoxyphenoxyacetic Acid

The synthesis of 4-Ethoxyphenoxyacetic acid can be achieved through a Williamson ether

synthesis, a robust and well-established method for forming ethers. This process involves the

reaction of a phenoxide with an organohalide.

Synthetic Workflow Diagram
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Caption: Williamson ether synthesis of 4-Ethoxyphenoxyacetic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-
Ethoxyphenoxyacetic acid, adapted from general procedures for phenoxyacetic acid
synthesis.

Materials:

e 4-Ethoxyphenol

e Sodium chloroacetate

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

« Distilled water

o Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:

e Preparation of Sodium 4-Ethoxyphenoxide: In a round-bottom flask equipped with a reflux
condenser and magnetic stirrer, dissolve 4-ethoxyphenol in an aqueous solution of sodium

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1605412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605412?utm_src=pdf-body
https://www.benchchem.com/product/b1605412?utm_src=pdf-body
https://www.benchchem.com/product/b1605412?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydroxide. The reaction should be stirred at room temperature for 30 minutes to ensure
complete formation of the sodium phenoxide salt.

o Williamson Ether Synthesis: To the solution of sodium 4-ethoxyphenoxide, add an equimolar
amount of sodium chloroacetate dissolved in water.

o Reaction at Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
Acidify the solution with dilute hydrochloric acid until a pH of approximately 2 is reached. This
will precipitate the crude 4-Ethoxyphenoxyacetic acid.

 Purification: Collect the crude product by vacuum filtration and wash with cold distilled water.
Further purification can be achieved by recrystallization from a suitable solvent system, such
as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of 4-Ethoxyphenoxyacetic acid is typically achieved through a
combination of spectroscopic techniques.

e H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals
for the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets,
characteristic of a para-substituted benzene ring), and the methylene protons of the acetic
acid moiety (a singlet).

e 13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ethoxy
carbons, the aromatic carbons (with symmetry indicating para-substitution), the methylene
carbon, and the carbonyl carbon of the carboxylic acid.

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the
region of 2500-3300 cm~* corresponding to the O-H stretching of the carboxylic acid. A
strong, sharp peak around 1700 cm~1 is indicative of the C=0 stretching of the carbonyl
group. Absorptions in the 1000-1300 cm~! range are expected for the C-O stretching of the
ether linkage.[4]
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o Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion
mode would show a prominent peak corresponding to the deprotonated molecule [M-H]~.

Biological Activity and Potential Applications

While specific biological data for 4-Ethoxyphenoxyacetic acid is limited, the broader class of
phenoxyacetic acid derivatives has been extensively studied, revealing a range of
pharmacological activities.[2]

Potential as an Anti-inflammatory Agent

Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties,
primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are
key enzymes in the biosynthetic pathway of prostaglandins, which are potent mediators of
inflammation and pain.[1]
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Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1605412?utm_src=pdf-body
https://www.jetir.org/papers/JETIR2403722.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10974743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10974743/
https://www.benchchem.com/product/b1605412?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The structural features of 4-Ethoxyphenoxyacetic acid, particularly the carboxylic acid moiety,
are common among non-steroidal anti-inflammatory drugs (NSAIDs) and are crucial for binding
to the active site of COX enzymes.

Potential as an Antidiabetic Agent

Recent research has identified phenoxyacetic acid derivatives as agonists of the free fatty acid
receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[5] Agonism of FFAl
in pancreatic (-cells potentiates glucose-stimulated insulin secretion. The potential of 4-
Ethoxyphenoxyacetic acid to act as an FFA1 agonist warrants further investigation.

Other Potential Applications

Derivatives of phenoxyacetic acid have also been explored for their antimicrobial and
antioxidant activities.[2]

Safety and Handling

Based on available safety data sheets for structurally similar compounds, 4-
Ethoxyphenoxyacetic acid should be handled with care in a laboratory setting.

o Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory
irritation. Harmful if swallowed.[6]

e Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid
inhalation of dust.

Conclusion

4-Ethoxyphenoxyacetic acid (CAS 5327-91-3) is a compound with a well-defined chemical
structure and accessible synthetic route. While direct biological data is sparse, its inclusion in
the phenoxyacetic acid family suggests a strong potential for pharmacological activity,
particularly in the areas of anti-inflammatory and antidiabetic research. This guide provides a
foundational understanding of its properties and potential applications, encouraging further
investigation into its therapeutic utility by the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact
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